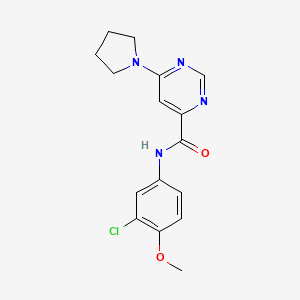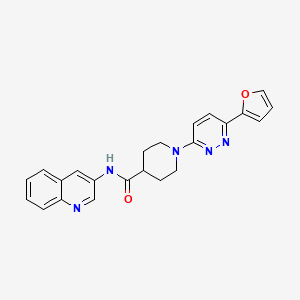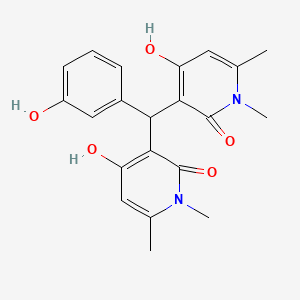
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. These compounds are known for their diverse applications in medicinal chemistry and industrial processes due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylbenzenesulfonyl chloride and 4-isobutylsulfonylpiperidine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common catalysts include Lewis acids like aluminum chloride or boron trifluoride. Reagents such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives with reduced sulfonyl groups.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
- 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(ethylsulfonyl)piperidine
Uniqueness
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO4S2/c1-12(2)11-23(19,20)14-6-8-18(9-7-14)24(21,22)15-5-4-13(3)16(17)10-15/h4-5,10,12,14H,6-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWACWEVLQZTKDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B2383023.png)

![8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2383026.png)
![ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2383028.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2383036.png)




![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2383043.png)


